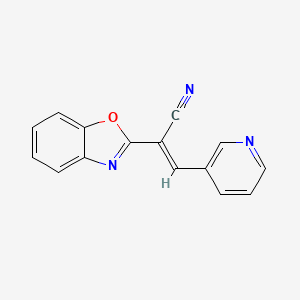

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the formation of benzoxazole and pyridine rings through condensation reactions, cycloadditions, or coupling reactions. For instance, the synthesis of similar molecules has been detailed through reactions involving carboxylic acid groups and double bonds, highlighting the importance of supramolecular structures formed through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing benzoxazole and pyridine units is often characterized by coplanar arrangements and orthogonality between certain groups, contributing to their unique physical and chemical properties. The strong hydrogen bonding and weak C-H...O interactions, along with π-π stacking, play a crucial role in stabilizing these structures and influencing their reactivity and functionality (Trujillo-Ferrara et al., 2004).

Chemical Reactions and Properties

Compounds with benzoxazole and pyridine moieties are known for their versatile reactivity, which can be attributed to the presence of reactive sites on both the benzoxazole and pyridine rings. They can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative couplings, leading to a wide range of derivatives with diverse properties (El-Abadelah et al., 2018).

Aplicaciones Científicas De Investigación

Molecular Structure and Supramolecular Interactions

The structure and supramolecular interactions of benzoxazole derivatives have been extensively studied. For example, the E and Z isomers of related benzoxazole compounds exhibit different coplanarity and orthogonal arrangements, which significantly influence their hydrogen bonding, weak C-H...O interactions, and π-π stacking interactions between oxazole and benzenoid rings. These interactions contribute to the observed supramolecular structures, providing insights into the design of molecular materials with tailored properties (Trujillo-Ferrara et al., 2004).

Synthetic Applications and Complex Formation

The compound and its related derivatives have been used in the synthesis of complex molecules and materials. For instance, benzoxazoles have been synthesized through reactions between pyridinecarboxaldehyde and substituted o-aminophenols, leading to borane complex derivatives with potential applications in medicinal chemistry and materials science (Jung et al., 1999). Furthermore, ruthenium monoterpyridine complexes with benzoxazole derivatives as ancillary ligands have been synthesized, showcasing their potential in photophysical and electrochemical applications (Singh et al., 2008).

Molecular Docking and Biological Evaluation

Novel benzoxazole derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies have shown that certain compounds exhibit potent interactions with biological receptors, highlighting the utility of benzoxazole derivatives in drug discovery and development (Fathima et al., 2021).

Propiedades

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYJPLYGOMSMJT-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CN=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CN=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)